N'-[(3,5-dimethylphenoxy)acetyl]-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-DIMETHYLPHENOXY)-N’-(3-METHYLBENZOYL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group and a benzoyl hydrazide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N’-(3-METHYLBENZOYL)ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the phenoxy intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is then acylated using 3-methylbenzoyl chloride in the presence of a base to form the benzoyl derivative.
Hydrazide formation: The final step involves the reaction of the benzoyl derivative with hydrazine hydrate under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYLPHENOXY)-N’-(3-METHYLBENZOYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,5-DIMETHYLPHENOXY)-N’-(3-METHYLBENZOYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N’-(3-METHYLBENZOYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The phenoxy and benzoyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DIMETHYLPHENOXY)-N’-(3-METHYLBENZOYL)ACETOHYDRAZIDE
- 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
2-(3,5-DIMETHYLPHENOXY)-N’-(3-METHYLBENZOYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-4-6-15(8-12)18(22)20-19-17(21)11-23-16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
LEURWGUPAPINDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)COC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.